molecular formula C11H11NO2S B8332229 6-Acetoxy-1-methyl-2-indolinethione

6-Acetoxy-1-methyl-2-indolinethione

Cat. No.: B8332229
M. Wt: 221.28 g/mol
InChI Key: BISMUWKDNLFIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxy-1-methyl-2-indolinethione is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

(1-methyl-2-sulfanylidene-3H-indol-6-yl) acetate

InChI

InChI=1S/C11H11NO2S/c1-7(13)14-9-4-3-8-5-11(15)12(2)10(8)6-9/h3-4,6H,5H2,1-2H3

InChI Key

BISMUWKDNLFIGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CC(=S)N2C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

P2S5 (3.80 g, 8.10 mmol) was added to a vigorously stirred suspension of Na2CO3 (0.88 g, 8.10 mmol) in THF (30 mL). After the mixture had become homogeneous (ca. 15 minutes), a solution of 1-methyl-7-aza-2-indolinone [VII: R1 =7-aza, R3 =Me] (1.00 g) in THF (10 mL) was added and stirring was continued for 18 hours at 20° C. Solvent was removed under reduced pressure, and the residue was partitioned between EtOAc and water. Workup of the organic layer, and chromatography of the residue on silica gel (elution with EtOAc/petroleum ether (1:5)) gave 1-methyl-7-aza-2-indolinethione [IX: R1 =7-aza, R3 =Me] (0.81 g, 73%); mp (EtOAc/petroleum ether) 130°-133° C.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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